Product packaging for 4-(chlorosulfonyl)-3-formylbenzoic acid(Cat. No.:CAS No. 2169634-47-1)

4-(chlorosulfonyl)-3-formylbenzoic acid

Cat. No.: B6193387
CAS No.: 2169634-47-1
M. Wt: 248.64 g/mol
InChI Key: FSOQETJWSYJGLR-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Synthetic Intermediate

4-(Chlorosulfonyl)-3-formylbenzoic acid is a specialized organic compound that serves as a highly versatile intermediate in multi-step organic syntheses. Its significance stems from the presence of three distinct and reactive functional groups on a central benzene (B151609) ring: a carboxylic acid (-COOH), a formyl (-CHO), and a chlorosulfonyl (-SO₂Cl) group. This trifunctional nature allows for a series of selective chemical transformations, making the molecule a valuable building block for creating a wide array of more complex chemical structures.

The strategic placement of these groups on the aromatic ring permits chemists to perform sequential reactions. For instance, the highly reactive chlorosulfonyl group can be selectively targeted by nucleophiles to form sulfonamides or sulfonate esters, while the formyl and carboxylic acid groups remain available for subsequent modifications. This orthogonal reactivity is a key feature that underscores its utility as a sophisticated synthetic tool in the design and synthesis of novel compounds.

Historical Development and Evolution of Related Benzoic Acid Derivatives in Synthetic Applications

Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century. nih.govpreprints.org Its initial isolation from gum benzoin (B196080) marked an early milestone in organic chemistry. nih.govresearchgate.net For a considerable period, its primary source remained the dry distillation of this natural resin. preprints.org The determination of its structure in 1832 by Justus von Liebig and Friedrich Wöhler was a pivotal moment that paved the way for its synthetic preparation and the exploration of its derivatives. nih.gov

Early industrial production methods, such as the hydrolysis of benzotrichloride, often yielded products with chlorinated derivatives. preprints.org The development of the partial oxidation of toluene (B28343) catalyzed by metal naphthenates provided a more efficient and environmentally considerate route to high-purity benzoic acid.

As synthetic methodologies advanced, the focus expanded from the parent molecule to its functionalized derivatives. The introduction of additional reactive groups onto the benzoic acid scaffold greatly broadened its applicability. Bifunctional derivatives, such as 4-formylbenzoic acid (also known as 4-carboxybenzaldehyde), became important precursors in the production of pharmaceuticals, polymers, and liquid crystals due to the dual reactivity of the aldehyde and carboxylic acid groups. mdpi.com Similarly, chlorosulfonylated benzoic acids, like 4-(chlorosulfonyl)benzoic acid, have been employed as linkers in the creation of complex molecules, where the sulfonyl chloride group's reactivity towards amines is harnessed to form stable sulfonamide bonds. The evolution towards trifunctional intermediates like this compound represents a further step in creating highly specific and versatile building blocks for advanced synthetic applications. nih.govresearchgate.net

Fundamental Structural Elements and Their Chemical Implications

The chemical behavior of this compound is dictated by the interplay of its three functional groups and the aromatic ring to which they are attached.

Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site on the molecule for nucleophilic attack. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. This reactivity is central to its role as a linker or for introducing a sulfonyl moiety into a target molecule.

Formyl Group (-CHO): The aldehyde functionality provides another electrophilic center, though generally less reactive than the sulfonyl chloride. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form imines), and can be oxidized to a carboxylic acid or reduced to a primary alcohol. Its position ortho to the chlorosulfonyl group and meta to the carboxylic acid group influences its reactivity due to electronic and steric factors.

Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule and can participate in a variety of reactions typical of carboxylic acids. It can be converted into esters, amides, or acid chlorides. The presence of two strong electron-withdrawing groups (formyl and chlorosulfonyl) on the benzene ring increases the acidity of this carboxylic acid compared to benzoic acid itself.

The relative positioning of these groups on the benzene ring is critical. The powerful electron-withdrawing nature of the chlorosulfonyl and formyl groups deactivates the aromatic ring towards electrophilic substitution, directing any potential incoming electrophiles to the positions meta to these groups. This intricate electronic landscape allows for controlled and regioselective synthesis, further enhancing the compound's value as a sophisticated intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

Identifier Value Source
CAS Number 2169634-47-1 google.comgoogle.com
Molecular Formula C₈H₅ClO₅S google.comgoogle.com

| Molecular Weight | 248.64 g/mol | google.com |

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₅ClO₅S
Benzoic acid C₇H₆O₂
Benzotrichloride C₇H₅Cl₃
4-Formylbenzoic acid C₈H₆O₃
4-(Chlorosulfonyl)benzoic acid C₇H₅ClO₄S
Calcium benzoate C₁₄H₁₀CaO₄
Toluene C₇H₈
Hydrochloric acid HCl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2169634-47-1

Molecular Formula

C8H5ClO5S

Molecular Weight

248.64 g/mol

IUPAC Name

4-chlorosulfonyl-3-formylbenzoic acid

InChI

InChI=1S/C8H5ClO5S/c9-15(13,14)7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)

InChI Key

FSOQETJWSYJGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Chlorosulfonyl 3 Formylbenzoic Acid

Established Synthetic Pathways

The traditional synthesis of 4-(chlorosulfonyl)-3-formylbenzoic acid and analogous structures often relies on electrophilic aromatic substitution reactions and the oxidation of appropriate precursors. These methods, while established, require precise control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side reactions.

Direct Halosulfonation Reactions for Introducing the Chlorosulfonyl Moiety

Direct chlorosulfonation is a primary method for introducing the -SO₂Cl group onto an aromatic ring. This electrophilic aromatic substitution typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The mechanism involves the generation of the electrophile, SO₂Cl⁺, which then attacks the aromatic ring. stackexchange.com

For a substituted benzoic acid, the directing effects of the existing substituents are crucial. The carboxylic acid group (-COOH) is a meta-directing deactivator, while the formyl group (-CHO) is also a meta-director. If one were to start with 3-formylbenzoic acid, the incoming chlorosulfonyl group would be directed to the 5-position (meta to both groups) and the 2-position (ortho to the formyl and meta to the carboxyl). To achieve the desired 4-chlorosulfonyl substitution, a different precursor is necessary.

A plausible route involves the chlorosulfonation of a precursor where the desired regiochemistry is favored. For instance, the chlorosulfonation of 4-chlorobenzoic acid with excess chlorosulfonic acid at elevated temperatures (around 130-140°C) has been shown to yield 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com This demonstrates the feasibility of introducing a chlorosulfonyl group ortho to a halogen and meta to a carboxylic acid. While not the exact target compound, this illustrates a key transformation that could be adapted.

ReactantReagentConditionsProductReference
4-chlorobenzoic acidChlorosulfonic acid130-140°C, 5-6 hours4-chloro-3-(chlorosulfonyl)benzoic acid google.com
4-bromobenzoic acidChlorosulfonic acid145°C, 8 hours4-bromo-3-(chlorosulfonyl)benzoic acid google.com

Formylation Reactions in Aromatic Systems

Introducing a formyl group onto an aromatic ring can be achieved through various formylation reactions. Classic methods include the Gattermann-Koch reaction (using CO and HCl with a catalyst) and the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride).

Given a precursor such as 4-(chlorosulfonyl)benzoic acid, a direct formylation would need to be highly regioselective. The existing sulfonyl chloride and carboxylic acid groups are both deactivating and meta-directing. Therefore, a direct formylation of 4-(chlorosulfonyl)benzoic acid would likely introduce the formyl group at the position meta to both, which is the 2-position, not the desired 3-position.

A more viable strategy would involve the formylation of a precursor where the directing effects align to produce the desired isomer, or the conversion of another functional group into a formyl group at the correct position.

Multi-step Synthesis Design from Precursors

Due to the directing group incompatibilities in direct substitution, a multi-step synthesis is the most logical approach to obtaining this compound. A well-designed sequence allows for the strategic introduction of functional groups to ensure the correct final arrangement.

One potential multi-step pathway could begin with the oxidation of a suitable toluene (B28343) derivative. For example, the oxidation of an appropriately substituted toluene can yield a benzoic acid. youtube.com A plausible, though not explicitly documented, route could be:

Start with 3-methyl-4-nitrobenzoic acid: This starting material has the correct relative positioning of the methyl and nitro groups.

Reduction of the nitro group: The nitro group can be reduced to an amine (-NH₂).

Sandmeyer reaction: The amine can be converted to a sulfonyl chloride (-SO₂Cl) via diazotization followed by reaction with sulfur dioxide and a copper catalyst.

Oxidation of the methyl group: The methyl group (-CH₃) can be oxidized to a formyl group (-CHO) using a controlled oxidizing agent. Care must be taken to avoid over-oxidation to a carboxylic acid.

Another conceptual multi-step synthesis could involve the functionalization of p-toluenesulfonyl chloride. Oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like chromium (VI) oxide in a mixture of acetic acid and acetic anhydride (B1165640) can produce 4-(chlorosulfonyl)benzoic acid. chemicalbook.com Subsequent selective formylation at the 3-position would be challenging due to the deactivating nature of the existing groups.

A more successful multi-step approach often involves manipulating the electronic properties of the ring at each step. For example, starting with a molecule that has an activating group to direct substitution, which is later converted to the desired functionality. youtube.com

Exploration of Novel Synthetic Approaches

Modern synthetic chemistry is increasingly focused on efficiency, selectivity, and sustainability. These principles are driving the exploration of new methods for constructing complex molecules like this compound.

Catalytic Methods in Efficient Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of substituted benzoic acids and aldehydes, several catalytic approaches are being investigated.

For instance, the oxidation of benzyl (B1604629) alcohols to the corresponding carboxylic acids can be achieved using a catalytic system of ferric chloride (FeCl₃) with tert-butyl hydroperoxide (TBHP) and Oxone under solvent-free conditions. researchgate.net This suggests a potential green route if a suitable benzyl alcohol precursor could be synthesized.

In the realm of cross-coupling reactions, Weinreb amides, which can be prepared from benzoic acids, are stable intermediates that can be reduced to a hemiaminal. acs.org This "masked aldehyde" is stable enough for subsequent palladium-catalyzed cross-coupling reactions with organometallic reagents to form substituted benzaldehydes. acs.org This one-pot, two-step procedure could be envisioned for the late-stage introduction of the formyl group onto a pre-functionalized aromatic ring containing the chlorosulfonyl and carboxyl groups.

MethodDescriptionPotential ApplicationReference
Catalytic OxidationOxidation of benzyl alcohols to benzoic acids using FeCl₃/TBHP/Oxone.Green synthesis of the benzoic acid moiety from an alcohol precursor. researchgate.net
Reduction/Cross-CouplingOne-pot reduction of a Weinreb amide to a stable hemiaminal followed by Pd-catalyzed cross-coupling to introduce an alkyl or aryl group.Could be adapted for the introduction of the formyl group. acs.org

Green Chemistry Principles and Sustainable Production Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, improving atom economy, and utilizing renewable feedstocks.

For a synthesis involving chlorosulfonation, a key green consideration would be to minimize the use of excess chlorosulfonic acid, which is a highly corrosive and hazardous reagent. Developing a more selective and efficient chlorosulfonation process, perhaps using a solid-supported catalyst, would align with green chemistry principles.

Furthermore, exploring enzymatic or biocatalytic methods for specific transformations could offer a sustainable alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound is not currently established, the use of enzymes for selective oxidation or reduction steps within a multi-step synthesis is a promising area of research.

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, is another key aspect of green synthesis. This reduces the need for intermediate purification steps, saving solvents and energy. A one-pot procedure for the synthesis of substituted benzaldehydes from Weinreb amides is a prime example of this approach. acs.org

Advanced Purification and Isolation Techniques in Laboratory and Industrial Scale Synthesis

The successful isolation of this compound in a highly pure form is critical for its subsequent use. The presence of multiple reactive functional groups necessitates purification strategies that are both efficient and mild enough to prevent degradation of the target molecule. The primary methods employed are crystallization, chromatography, and extraction, often used in combination.

Crystallization Techniques

Crystallization is a powerful method for purifying solid compounds. The choice of solvent is paramount and is determined by the solubility profile of this compound.

Recrystallization: This is a common laboratory technique for purifying crude solid products. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor. For compounds with similar functionalities, such as other aromatic carboxylic acids and sulfonyl chlorides, various solvent systems have proven effective. A general approach involves slurrying the crude solid in a polar solvent like methanol, followed by the dropwise addition of an anti-solvent such as water to induce crystallization. orgsyn.org In some cases, recrystallization from a mixture of solvents, for example, an ethanol/chloroform (B151607) mixture, can yield high-purity crystals. rsc.org For industrial applications, controlling the crystallization process is crucial for obtaining the desired crystal size and morphology.

Anti-solvent Crystallization: This technique is particularly useful when a single solvent that meets all the criteria for recrystallization is not available. The crude compound is dissolved in a solvent in which it is highly soluble, and then an "anti-solvent" in which the compound is insoluble is added to the solution. This change in solubility causes the compound to precipitate out. For instance, dissolving the crude product in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then adding water as an anti-solvent can be an effective purification strategy for certain aromatic acids. chemicalbook.com

Precipitation from Reaction Mixtures: In many synthetic procedures for aromatic sulfonyl chlorides, the product is isolated directly from the reaction mixture by precipitation. A common industrial practice involves carefully quenching the reaction mixture by pouring it onto crushed ice. chemicalbook.com The solid product precipitates out and can be collected by filtration. This initial solid is often washed with cold water to remove any remaining acid and other water-soluble impurities.

Table 1: Recrystallization Solvent Systems for Structurally Related Compounds

Compound TypeSolvent/Solvent SystemReference
Aromatic Sulfonyl Chloride DerivativeEthanol/Chloroform (2:1) rsc.org
Substituted Benzoic AcidMethanol/Water orgsyn.org
Aromatic Carboxylic AcidDimethylformamide/Water chemicalbook.com

Chromatographic Methods

Chromatography is an essential tool for achieving very high levels of purity, especially in laboratory settings.

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column. For non-polar to moderately polar compounds, silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents is often used, starting with a non-polar solvent and gradually increasing the polarity. For compounds analogous to this compound, eluent systems such as ethyl acetate-heptane and chloroform have been successfully employed. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, particularly at the laboratory and pilot plant scale, preparative HPLC is a powerful technique. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is frequently used. A method for a structurally similar compound, 4-chloro-3-(chlorosulfonyl)benzoic acid, has been developed using a mobile phase of acetonitrile, water, and an acid such as phosphoric or formic acid. This method is noted to be scalable for the isolation of impurities in preparative separation, indicating its potential applicability for the purification of this compound.

Table 2: Chromatographic Conditions for Purification of Related Compounds

TechniqueStationary PhaseMobile Phase/EluentCompound TypeReference
Column ChromatographySilica GelEthyl acetate (B1210297)–heptane (20:1)Acetylated Dihydroxybenzaldoxime rsc.org
Column ChromatographySilica GelChloroformDimerized Compound rsc.org
Preparative HPLCReverse PhaseAcetonitrile/Water/Acid4-Chloro-3-(chlorosulfonyl)benzoic acid

Extraction and Washing Procedures

Liquid-liquid extraction is a fundamental technique used in the work-up of a reaction to separate the desired product from impurities.

Solvent Extraction: After quenching the reaction, the product may be extracted from the aqueous mixture using a water-immiscible organic solvent. For related sulfonyl chlorides, ether has been used for this purpose. google.com The choice of solvent is crucial to ensure that the product has high solubility in the organic phase while the impurities remain in the aqueous phase.

Aqueous Washing: The organic extract is typically washed with various aqueous solutions to remove different types of impurities. A wash with a saturated sodium bicarbonate solution can be used to remove acidic impurities. rsc.org Subsequent washing with brine (a saturated aqueous solution of sodium chloride) helps to remove residual water from the organic layer before drying.

Azeotropic Distillation: On an industrial scale, azeotropic distillation can be an effective method for removing water from a product. A process for purifying a similar compound, 3-sulfobenzoic acid, involves mixing the crude, wet product with a water-immiscible solvent like xylene and then heating the mixture to distill off the water-xylene azeotrope. google.com This leaves the dry, purified product behind. This technique could potentially be adapted for the final drying and purification of this compound.

The combination of these advanced purification and isolation techniques allows for the production of this compound of high purity, which is essential for its application in further chemical syntheses.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorosulfonyl 3 Formylbenzoic Acid

Reactivity Profile of the Chlorosulfonyl Group

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group, serving as an excellent electrophile. It is readily attacked by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. This reactivity is the basis for the synthesis of a wide array of sulfonamide and sulfonic ester derivatives.

The core reaction of the chlorosulfonyl group is nucleophilic acyl substitution. A diverse range of nucleophiles, including amines, alcohols, and even carbanions, can react with the electrophilic sulfur atom. The general mechanism involves the attack of the nucleophile on the sulfur atom, forming a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

The synthesis of sulfonamides and sulfonic esters represents the most common transformations of the chlorosulfonyl group.

Sulfonamides: Primary and secondary amines react readily with 4-(chlorosulfonyl)-3-formylbenzoic acid to produce the corresponding sulfonamides. These reactions are typically performed at low to ambient temperatures in the presence of a base like pyridine (B92270) or an excess of the amine itself to act as an HCl scavenger. For example, the reaction of a related compound, 4-chloro-3-(chlorosulfonyl)benzoic acid, with aqueous methylamine (B109427) proceeds smoothly to yield the N-methylsulfamoyl derivative. organic-chemistry.org The general method for synthesizing sulfonamides from sulfonyl chlorides involves dissolving the amino compound in an aqueous basic solution (e.g., with Na₂CO₃) and adding the sulfonyl chloride portion-wise at a low temperature. researchgate.net

Sulfonic Esters: Alcohols and phenols react with the chlorosulfonyl group to form sulfonic esters (sulfonates). This reaction, a form of the Schotten-Baumann reaction, is also base-catalyzed, frequently using pyridine, which serves as both a catalyst and an HCl scavenger. Research on the related 3-(chlorosulfonyl)benzoic acid has shown it reacts with hydroxyl groups in the presence of pyridine to form the corresponding sulfonic esters. britannica.com This derivatization is efficient for various alcohols, including sterols and tocopherols. britannica.com

The table below summarizes representative nucleophilic substitution reactions on the chlorosulfonyl group.

Nucleophile (Reagent)Product ClassGeneral Conditions
Primary Amine (R-NH₂)N-substituted SulfonamideBase (e.g., Pyridine, Et₃N), 0°C to RT
Secondary Amine (R₂-NH)N,N-disubstituted SulfonamideBase (e.g., Pyridine, Et₃N), 0°C to RT
Alcohol (R-OH)Sulfonic EsterPyridine, Acetonitrile, 0°C to RT
Phenol (Ar-OH)Sulfonic EsterPyridine, Acetonitrile, 0°C to RT

The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, 3-formyl-4-sulfobenzoic acid. This reaction is typically rapid and occurs when the compound is exposed to moisture or aqueous environments. britannica.com The first step is the nucleophilic attack of water on the sulfonyl chloride. To avoid unwanted hydrolysis during other reactions, anhydrous solvents and conditions are essential. britannica.com Similarly, solvolysis can occur with other small nucleophilic solvents, such as alcohols (alcoholysis), leading to the formation of sulfonic esters, often without the need for a base catalyst if the reaction is heated.

Reactivity Profile of the Formyl Group

The formyl group (an aldehyde) is a versatile functional group that can undergo both oxidation to a higher oxidation state (carboxylic acid) and reduction to a lower oxidation state (alcohol). The challenge in a polyfunctional molecule like this compound is achieving chemoselectivity, modifying the aldehyde without affecting the other reactive groups.

The aldehyde group can be oxidized to a carboxylic acid group, which in this case would yield 4-(chlorosulfonyl)isophthalic acid. A variety of oxidizing agents can accomplish this transformation. However, given the presence of the sensitive sulfonyl chloride, harsh oxidants like potassium permanganate (B83412) may not be suitable.

Milder, more selective methods are preferred. Biocatalytic methods using aldehyde dehydrogenases (ALDHs) are highly chemoselective, converting aldehydes to carboxylic acids in the presence of other oxidizable groups like hydroxyls and even sulfur-containing heterocycles, typically in a buffered aqueous solution. nih.gov Another approach involves using agents like sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt and a scavenger like 2-methyl-2-butene (B146552) to avoid side reactions. Such methods are known for their high selectivity in oxidizing aldehydes without affecting other functional groups.

The table below presents potential methods for the selective oxidation of the formyl group.

Reagent(s)ProductKey Features
Aldehyde Dehydrogenase (ALDH), NAD⁺, O₂4-(Chlorosulfonyl)isophthalic acidHigh chemoselectivity, mild aqueous conditions. nih.gov
Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-Methyl-2-butene4-(Chlorosulfonyl)isophthalic acidGood selectivity for aldehydes, mild conditions.
Silver(I) Oxide (Ag₂O)4-(Chlorosulfonyl)isophthalic acidEffective for aldehyde oxidation, though can be costly. nih.gov

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), yielding 4-(chlorosulfonyl)-3-(hydroxymethyl)benzoic acid. The key to this transformation is the use of a reducing agent that is reactive enough to reduce the aldehyde but not the more stable carboxylic acid or the sulfonyl chloride.

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. It readily reduces aldehydes and ketones to alcohols but is generally unreactive towards carboxylic acids and their derivatives under standard conditions (e.g., in alcoholic solvents at room temperature). britannica.comlibretexts.org The reaction of 3-formylbenzoic acid with a reducing agent to form 3-hydroxymethylbenzoic acid is a known transformation, illustrating the feasibility of this selective reduction. sigmaaldrich.com In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid, and potentially the sulfonyl chloride as well, leading to a mixture of products. libretexts.orglibretexts.org

The table below summarizes reagents for the selective reduction of the formyl group.

Reagent(s)ProductKey Features
Sodium Borohydride (NaBH₄)4-(Chlorosulfonyl)-3-(hydroxymethyl)benzoic acidHighly selective for aldehydes over carboxylic acids. britannica.comlibretexts.org
Sodium Tris(acetoxy)borohydride (STAB)4-(Chlorosulfonyl)-3-(hydroxymethyl)benzoic acidMild and selective reducing agent.
Catalytic Hydrogenation (H₂, Pd/C)4-(Chlorosulfonyl)-3-(hydroxymethyl)benzoic acidCan be selective under controlled pressure and temperature, but may risk reducing the sulfonyl chloride.

Condensation and Addition Reactions with Carbonyl Reagents

The aldehyde (formyl) group in this compound is a key site for carbon-carbon bond formation through condensation and addition reactions. As a carbonyl compound, it can act as an electrophile, reacting with a variety of nucleophiles.

Aldol-Type Condensations: The formyl group can undergo base- or acid-catalyzed aldol (B89426) condensation reactions with enolates derived from ketones or other aldehydes. libretexts.org These reactions result in the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially with heating, to yield an α,β-unsaturated carbonyl system. libretexts.org The reaction is a powerful tool for elongating the carbon chain at the 3-position of the benzoic acid ring.

Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to convert the formyl group into an alkene. This reaction is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups. The geometry of the resulting alkene (E/Z) depends on the nature of the ylide and the reaction conditions.

Other Addition Reactions: The formyl group is also susceptible to attack by other carbon nucleophiles, such as Grignard reagents and organolithium compounds, to produce secondary alcohols.

These reactions are typically performed under conditions that must be carefully selected to avoid unintended reactions with the highly reactive sulfonyl chloride or the acidic carboxylic acid group.

Reactivity Profile of the Carboxylic Acid Group

The carboxylic acid moiety is generally less reactive than the sulfonyl chloride and requires specific activation to undergo substitution reactions at the carbonyl carbon. msu.edu

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Several methods can be employed:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and water must often be removed to drive it to completion. msu.edu

Steglich Esterification: For sterically hindered or sensitive substrates, milder conditions are preferable. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds at room temperature and typically gives high yields while minimizing side reactions. organic-chemistry.org

Reaction with Alkyl Halides: The carboxylate salt, formed by deprotonating the carboxylic acid with a mild base like sodium bicarbonate, can react with a primary alkyl halide in a nucleophilic substitution reaction to form the corresponding ester.

Anhydride (B1165640) Formation: The carboxylic acid can be converted into a carboxylic anhydride, which is a more reactive acylating agent.

Symmetrical Anhydrides: Dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by heating, can produce a symmetrical anhydride. nih.gov

Mixed Anhydrides: A more controlled method involves reacting the carboxylic acid with an acid chloride, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). thieme-connect.de These reactions are typically run at low temperatures (e.g., -15 °C) in solvents like tetrahydrofuran (B95107) (THF) to ensure stability. thieme-connect.de

The formation of an amide bond from the carboxylic acid group requires activation, as the direct reaction with an amine is generally unfavorable. This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.

Common strategies involve the use of coupling reagents to generate a highly reactive acyl-substituted intermediate in situ. These intermediates are then readily attacked by a primary or secondary amine to form the amide. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. For instance, direct amidation of carboxylic acids can be achieved in excellent yields using specific coupling agents in solvents like THF or ethyl acetate (B1210297) with a base such as potassium carbonate. lookchemmall.com More advanced methods utilize phosphonium (B103445) salts generated in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which can effectively transform aliphatic and aromatic carboxylic acids into amides at room temperature. nih.govresearchgate.net

Below is a table showing potential amidation reactions with various amines, illustrating the versatility of modern coupling methods.

Amine ReactantCoupling MethodSolventBaseExpected ProductPotential Yield Range
AnilineDCC/DMAPDichloromethane (DCM)-N-phenyl-4-(chlorosulfonyl)-3-formylbenzamideGood to Excellent
BenzylaminePhosphonium Salt (in situ)Toluene (B28343)-N-benzyl-4-(chlorosulfonyl)-3-formylbenzamideExcellent nih.gov
PiperidineHATUDimethylformamide (DMF)DIPEA(4-(chlorosulfonyl)-3-formylphenyl)(piperidin-1-yl)methanoneExcellent
Methylamine(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid dichlorideTetrahydrofuran (THF)Potassium CarbonateN-methyl-4-(chlorosulfonyl)-3-formylbenzamideGood to Excellent lookchemmall.com

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of three distinct reactive functional groups on a single aromatic ring makes chemoselectivity a paramount concern when synthesizing derivatives of this compound. The relative reactivity of these groups is approximately: sulfonyl chloride > aldehyde > carboxylic acid.

Sulfonyl Chloride Reactions: The sulfonyl chloride is the most electrophilic site and reacts readily with a wide range of nucleophiles (e.g., amines, alcohols, water) without the need for a catalyst. For example, reaction with an amine (sulfonamidation) can often be achieved selectively by using stoichiometric amounts of the amine at low temperatures, leaving the aldehyde and carboxylic acid groups untouched.

Aldehyde Reactions: Transformations of the formyl group, such as Wittig reactions or reductive amination, typically require conditions that can be tailored to be compatible with the other functional groups. For instance, reductive amination can be performed using a mild reducing agent like sodium triacetoxyborohydride, which will not reduce the carboxylic acid or the sulfonyl chloride.

Carboxylic Acid Reactions: Activating the carboxylic acid for esterification or amidation poses the greatest chemoselectivity challenge. Strong activating agents like thionyl chloride, which would convert the carboxylic acid to an acyl chloride, could potentially react with the formyl group. researchgate.net Therefore, milder coupling reagents (e.g., DCC, HATU, EDC) are essential to ensure that only the carboxylic acid is activated for reaction with an incoming nucleophile. organic-chemistry.org

By carefully choosing reagents and controlling reaction conditions (temperature, stoichiometry, order of addition), it is possible to selectively modify one functional group while preserving the others, enabling the synthesis of a diverse array of complex molecules from this single precursor.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of reactions involving this compound is governed by both kinetic and thermodynamic factors. The study of reaction rates (kinetics) and energy changes (thermodynamics) is crucial for optimizing reaction conditions and predicting product distributions.

For instance, in derivatization reactions, temperature and time are closely related parameters. A reaction might be completed in a shorter time at a higher temperature, but this could also lead to the formation of undesired, thermodynamically stable byproducts. nih.gov A study on the derivatization of similar compounds showed that while a reaction might be complete in 20 minutes at 60 °C, a longer time is needed at room temperature to achieve a comparable yield. nih.gov

Theoretical calculations can provide insight into the energetics of reaction pathways. For related molecules like 4-hydroxy-3-formylbenzoic acid, it has been shown that there is a large activation barrier for proton transfer in the ground state, whereas the barrier is significantly lower in the excited state. nih.gov Similar computational studies on this compound could be used to predict activation energies for various transformations, helping to rationalize the observed chemoselectivity and guide the development of new reaction pathways. The reversibility of reactions like Fischer esterification is a classic example of thermodynamic control, where the position of the equilibrium is dictated by the relative stability of reactants and products and can be shifted by altering concentrations. libretexts.org

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

A suite of modern analytical techniques is indispensable for studying the complex reactions of this compound. These methods are used to monitor reaction progress, identify intermediates, and confirm the structure and purity of the final products.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for separating complex reaction mixtures and identifying components based on their retention times and mass-to-charge ratios. nih.gov Reversed-phase UHPLC/MS/MS methods are especially useful for analyzing derivatives and provide high sensitivity and selectivity. nih.gov Thin-Layer Chromatography (TLC) offers a rapid and simple way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation. They provide detailed information about the chemical environment of each atom, allowing for confirmation of which functional group has reacted and the regiochemistry of the product. Solid-state NMR (ssNMR) can be used to characterize the structure and conformation of the compound in its solid form. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in a molecule. iajpr.com For example, during an esterification reaction, one can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O ester stretch at a characteristic frequency. iajpr.comnih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the synthesized compounds, which are key indicators of purity. nih.gov It measures the heat flow associated with thermal transitions as a function of temperature.

These techniques, often used in combination, provide a comprehensive characterization of the reaction pathways and products derived from this compound.

Derivatization and Synthetic Utility of 4 Chlorosulfonyl 3 Formylbenzoic Acid in Complex Molecule Synthesis

Role as a Key Precursor for Advanced Organic Intermediates

4-(Chlorosulfonyl)-3-formylbenzoic acid serves as a crucial building block for the synthesis of advanced organic intermediates, particularly in the pharmaceutical industry. The presence of three distinct functional groups allows for sequential and selective reactions, leading to the construction of complex molecular architectures. For instance, the sulfonyl chloride group can be readily converted into a sulfonamide, a common pharmacophore, while the aldehyde and carboxylic acid groups can be modified to introduce further diversity.

The synthesis of this key precursor can be achieved through the chlorosulfonation of 4-formylbenzoic acid. This reaction introduces the reactive sulfonyl chloride group, setting the stage for subsequent derivatization. The commercial availability of 4-formylbenzoic acid makes this a viable route for large-scale production. chemicalbook.com

Advanced intermediates derived from this compound are valuable in the development of new therapeutic agents. The ability to independently modify each of the three functional groups provides chemists with a powerful tool for structure-activity relationship (SAR) studies.

Synthesis of Diverse Sulfonamide-Containing Chemical Scaffolds

The sulfonyl chloride group of this compound is highly reactive towards primary and secondary amines, leading to the formation of sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of drugs. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

The diverse range of commercially available amines allows for the creation of large libraries of sulfonamide derivatives. The aldehyde and carboxylic acid functionalities on the benzene (B151609) ring can be either protected during the sulfonamide formation and deprotected later for further modifications, or they can be left unprotected to influence the reaction or be derivatized in a one-pot synthesis.

The following table provides examples of reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines:

AmineSolventBaseTemperatureProduct Type
Primary AlkylamineAcetonitrileTriethylamineRefluxN-Alkylsulfonamide
Secondary AlkylamineDichloromethanePyridine (B92270)Room TemperatureN,N-Dialkylsulfonamide
AnilineTetrahydrofuran (B95107)Sodium Carbonate50°CN-Arylsulfonamide
Amino Acid EsterWater/DioxaneSodium BicarbonateRoom TemperatureN-Sulfonyl Amino Acid Ester

Construction of Aldehyde-Derived Organic Frameworks

The aldehyde and carboxylic acid groups of this compound make it a potential candidate for the construction of novel metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. researchgate.net The specific geometry and functionalization of the organic linker are crucial in determining the properties of the resulting MOF.

While there are no specific reports on the use of this compound in MOF synthesis, the presence of a carboxylic acid group for coordination to metal centers and an aldehyde group for post-synthetic modification makes it an intriguing candidate. nih.govekb.eg The sulfonyl chloride group could be pre-functionalized to a sulfonamide to introduce additional hydrogen bonding sites or other functionalities into the framework.

The general approach for synthesizing MOFs from carboxylate-containing linkers is presented below:

Metal SourceOrganic LinkerSolventTemperatureMOF Dimensionality
Zinc NitrateTerephthalic AcidN,N-Dimethylformamide100°C3D
Copper Acetate (B1210297)Trimesic AcidEthanol/Water85°C2D
Zirconium Chloride2-Aminoterephthalic AcidN,N-Dimethylformamide120°C3D

Integration into Heterocyclic and Carbocyclic Systems

The aldehyde and sulfonyl chloride functionalities of this compound provide multiple avenues for its integration into heterocyclic and carbocyclic systems. The aldehyde group can participate in a variety of cyclization reactions, such as the synthesis of quinolines, pyrimidines, and other nitrogen-containing heterocycles. clockss.orgrsc.org

For example, the aldehyde can be condensed with anilines containing an ortho-amino group to form Schiff bases, which can then undergo intramolecular cyclization to form quinoline (B57606) derivatives. Similarly, reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) or pyrimidone rings. The sulfonyl chloride group can be converted to a sulfonamide prior to or after the cyclization, adding another layer of molecular diversity.

The following table outlines some common strategies for the synthesis of heterocycles from aldehydes:

Reactant(s)Heterocyclic ProductKey Reaction Type
Aniline, Pyruvic AcidQuinolinesDoebner-von Miller Reaction
Ethylenediamine, β-KetoesterDihydropyrimidinesBiginelli Reaction
HydrazinePyrazolesKnorr Pyrazole Synthesis
HydroxylamineIsoxazolesClaisen Condensation/Cyclization

Applications in Scaffold Diversification and Library Generation

The trifunctional nature of this compound makes it an ideal starting material for scaffold diversification and the generation of chemical libraries for high-throughput screening. nih.gov By systematically reacting each of the functional groups with a diverse set of building blocks, a large and structurally varied library of compounds can be rapidly synthesized.

The "libraries from libraries" approach is particularly well-suited for this scaffold. nih.gov For instance, a primary library of sulfonamides can be generated by reacting the sulfonyl chloride with a set of amines. Each member of this library, now containing a free aldehyde and carboxylic acid, can then be further diversified by reacting the aldehyde with a set of hydrazines to form a hydrazone library, or by coupling the carboxylic acid with a set of alcohols to form an ester library.

This combinatorial approach allows for the efficient exploration of chemical space around a central scaffold, which is a powerful strategy in drug discovery and materials science. nih.gov

Stereoselective Transformations Utilizing the Compound’s Functional Groups

The aldehyde functional group of this compound is a key handle for introducing stereocenters into the molecule through stereoselective transformations. While specific studies on this compound are not prevalent, the general principles of asymmetric synthesis can be applied.

For example, the aldehyde can be reduced to a primary alcohol using a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand, to yield an enantiomerically enriched product. Alternatively, the aldehyde can undergo asymmetric aldol (B89426) reactions or other carbon-carbon bond-forming reactions in the presence of a chiral catalyst to create new stereocenters with high diastereoselectivity and enantioselectivity. purdue.edu

The development of such stereoselective transformations is of paramount importance in the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.

Advanced Applications in Chemical Methodologies and Reagent Design

Utilization in Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte's structure to improve its analytical performance, such as enhancing chromatographic separation, increasing ionization efficiency for mass spectrometry, and improving sensitivity. nih.gov The functional groups present in 4-(chlorosulfonyl)-3-formylbenzoic acid make it a promising, though not yet widely documented, reagent for such applications. The underlying principles can be understood through the application of structurally similar compounds.

A novel derivatization method using the related compound, 3-(chlorosulfonyl)benzoic acid, has been developed for the analysis of lipids like monoacylglycerols, diacylglycerols, and free sterols by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govresearchgate.net In this method, the chlorosulfonyl group reacts with hydroxyl groups on the lipid molecules. This "charge-switch" derivatization brings a negatively charged group to the analytes, which are typically detected in positive ion mode. nih.gov This switch enhances the stability of the analytes in the ion source, boosts ionization efficiency, and leads to the formation of specific diagnostic fragments, which significantly improves detection limits. nih.gov

For instance, this derivatization approach lowered the limits of detection for free sterols in plasma to the 15–25 pmol/mL range. nih.gov The optimized process for this derivatization was achieved with a reaction time of 40 minutes at 60 °C, demonstrating the method's practicality. nih.govresearchgate.net The resulting derivatives showed good short-term stability for 10 hours at 4 °C and long-term stability for 5 days at -80 °C. nih.govresearchgate.net The application of this method to human plasma samples enabled the identification of 92 different lipid species, showcasing a significant improvement in sensitivity and detection capabilities over previous methods. nih.gov Given the similar reactive chlorosulfonyl group, this compound could theoretically be employed in a similar fashion, with its additional formyl and carboxyl groups offering potential for multi-step or differential derivatization strategies.

Analyte ClassDerivatization ReagentAnalytical TechniqueKey Improvement
Acylglycerols, Sterols, Prenols3-(chlorosulfonyl)benzoic acidRP-UHPLC/MS/MSCharge-switch to negative ion mode, higher ionization efficiency, reduced detection limits (15–25 pmol/mL for sterols) nih.gov

Role in the Development of Functional Materials and Catalysts

The reactive chlorosulfonyl group of this compound and its analogues is instrumental in covalently grafting the molecule onto solid supports, leading to the creation of functional materials and heterogeneous catalysts. This approach combines the reactive properties of the molecule with the stability and ease of separation offered by a solid matrix.

A key application is in the preparation of solid acid catalysts. Sulfonic acid-functionalized materials are known to be efficient, sustainable, and versatile catalysts for a variety of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions. mdpi.com The related compound, 4-(chlorosulfonyl)benzoic acid, has been explicitly used to prepare polymer-bound transfer hydrogenation catalysts. In this process, the chlorosulfonyl group reacts with the polymer backbone, anchoring the benzoic acid derivative. Subsequent hydrolysis of the sulfonyl chloride to a sulfonic acid group imparts catalytic activity to the material.

These solid catalysts offer significant advantages over homogeneous mineral acids by being reusable and easily separable from the reaction mixture, which simplifies product purification and reduces waste. mdpi.com The versatility of this approach is demonstrated by the range of supports that can be functionalized, including polymers and inorganic materials like silica (B1680970) (e.g., MCM-41) and zirconia. mdpi.com

Furthermore, derivatives of the core structure can be used to create other types of functional materials. For example, a nickel complex synthesized from a Schiff base of 4-formylbenzoic acid has been shown to possess high electrochemical activity, allowing it to be used as an electron mediator in chemically modified electrodes. google.com This suggests that this compound could serve as a precursor for developing novel materials for electrochemical sensors or devices.

Functional Material TypePrecursor MoietyKey Functional GroupApplication
Polymer-Bound Catalyst4-(chlorosulfonyl)benzoic acid Sulfonic Acid (-SO3H)Transfer Hydrogenation
Silica-Based Solid Acid CatalystArenesulfonic acidsSulfonic Acid (-SO3H)Esterification, Condensation Reactions mdpi.com
Chemically Modified Electrode4-formylbenzoic acid derivative google.comSchiff Base Nickel ComplexElectron Mediator google.com

Design of Chemical Probes and Tags for Specific Chemical Interactions

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, while a chemical tag is used to label and detect other molecules. The multifunctional structure of this compound makes it an excellent scaffold for the design of such reagents. The molecule's three distinct functional groups can serve different purposes in a probe or tag: an anchor, a linker, and a reporter attachment point.

The highly electrophilic chlorosulfonyl group is an ideal "anchor" or reactive handle. It can form stable covalent bonds (sulfonamides, sulfonate esters) with nucleophilic groups like amines and alcohols found on target molecules, effectively tagging them for further analysis. The formyl group provides a second reactive site for specific interactions, such as forming a Schiff base with a primary amine. This orthogonal reactivity allows for multi-step labeling strategies. The carboxylic acid group offers a third point of attachment, which can be used to connect the probe to other functional units, such as a reporter group (e.g., a fluorophore or a biotin tag for affinity purification) or to modify the probe's solubility and cell permeability.

This modular design capability allows for the creation of highly specific tools for chemical biology. For example, one could envision a scenario where the chlorosulfonyl group is used to attach the molecule to a solid support, the carboxylic acid is linked to a fluorescent dye, and the formyl group is left available to react selectively with a target analyte in a sample.

Functional GroupPotential Role in Probe/Tag DesignType of Chemical Linkage
Chlorosulfonyl (-SO2Cl)Primary Anchor/Reactive HandleSulfonamide, Sulfonate Ester
Formyl (-CHO)Secondary Reactive Site/LinkerSchiff Base (Imine)
Carboxylic Acid (-COOH)Attachment point for reporters or solubility modifiersAmide, Ester

Contributions to Chemo- and Regioselective Methodologies

Chemoselectivity (discriminating between different functional groups) and regioselectivity (discriminating between similar functional groups at different positions) are central challenges in organic synthesis. Molecules like this compound, which possess multiple functional groups with different reactivities, are valuable tools for developing and studying selective chemical methodologies.

The distinct chemical nature of the three functional groups allows for their selective manipulation by choosing appropriate reaction conditions:

Chlorosulfonyl Group (-SO₂Cl): This is the most reactive group, acting as a strong electrophile. It reacts readily with nucleophiles such as amines, alcohols, and thiols, often under mild conditions. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate its reaction with amines.

Formyl Group (-CHO): As an aldehyde, this group can undergo nucleophilic addition and condensation reactions. It is particularly known for forming imines (Schiff bases) with primary amines, a reaction that is typically reversible and often requires specific pH control. It can also be selectively reduced to an alcohol or oxidized to a carboxylic acid using appropriate reagents that would not affect the other groups.

Carboxylic Acid Group (-COOH): This group can be activated to form esters or amides. Esterification, for example, is often carried out under acidic conditions or by using coupling agents, conditions under which the chlorosulfonyl group might not be stable but the formyl group might be unreactive.

This hierarchy of reactivity allows a synthetic chemist to perform sequential modifications on the molecule. For instance, a nucleophile could be reacted with the chlorosulfonyl group at a low temperature. Subsequently, the formyl group could be reacted with an amine under different conditions to form a Schiff base. Finally, the carboxylic acid could be esterified. This ability to control the reaction sequence by exploiting the inherent differences in functional group reactivity makes this compound a valuable substrate in the development of complex synthetic strategies and methodologies.

Computational Chemistry and Theoretical Studies of 4 Chlorosulfonyl 3 Formylbenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. For aromatic compounds like 4-(chlorosulfonyl)-3-formylbenzoic acid, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

Molecular Geometry: The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The presence of three distinct functional groups—carboxylic acid, formyl (aldehyde), and chlorosulfonyl—on the benzene (B151609) ring creates significant electronic and steric effects that dictate the molecule's final conformation. The planarity of the benzene ring would be distorted to some extent by these bulky substituents.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests higher reactivity. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps, can identify electrophilic and nucleophilic sites. In this compound, the electron-withdrawing nature of the chlorosulfonyl and formyl groups would lead to a complex electronic landscape. nih.govpsu.edu

The table below presents illustrative data from a DFT study on a related compound, 4'-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, to show the kind of structural parameters that can be obtained and compared with experimental (SCXRD) data. nih.gov

ParameterExperimental (SCXRD)Theoretical (DFT)
Bond Lengths (Å)
C7-O11.303 (2)1.359
C7-O21.226 (2)1.213
C3-C71.488 (2)1.481
Bond Angles (º)
O2-C7-O1122.19 (16)122.1
O2-C7-C3122.17 (16)122.5
O1-C7-C3115.64 (15)115.3
Torsion Angles (º)
O2-C7-C3-C4158.33 (18)156.9
O1-C7-C3-C2157.97 (16)157.4
Table 1: Comparison of selected experimental and theoretical geometrical parameters for 4'-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Data sourced from Kumar et al. (2022). nih.gov

Reaction Pathway Analysis and Transition State Modeling for Key Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. This analysis provides activation energies, which are vital for predicting reaction rates and understanding stereoselectivity. nih.gov

For this compound, key transformations would involve reactions of its three functional groups. For example, the chlorosulfonyl group is a precursor for sulfonamides, the formyl group can undergo oxidation or reductive amination, and the carboxylic acid can form esters or amides.

A computational study of a reaction, for instance, the synthesis of sulfamoyloxy-oxazolidinones from N-chlorosulfonyl carbamate (B1207046) intermediates, would involve locating the transition state structure for the nucleophilic attack of an amine. nih.gov By calculating the energy of this transition state relative to the reactants, the activation barrier can be determined. These studies can explain why certain reaction pathways are favored over others and can be used to optimize reaction conditions. While specific studies on this molecule are lacking, the methodology remains a powerful tool for predicting its chemical behavior. nih.gov

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR)

Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies often show good agreement with experimental IR spectra after applying a scaling factor to account for anharmonicity and other theoretical approximations. wikipedia.org For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the formyl group, and the symmetric and asymmetric S=O stretches of the chlorosulfonyl group. acdlabs.com Computational studies on arylsulfonamides and other substituted benzoic acids have demonstrated the accuracy of this approach. acs.orgresearchgate.net

The table below shows typical calculated and experimental IR frequencies for a related sulfonyl chloride compound, which helps in assigning the bands in an experimental spectrum. researchgate.net

AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
S=O Asymmetric Stretch~13801410-1370
S=O Symmetric Stretch~11801204-1166
C-H Aromatic Stretch~30503100-3000
C=O Stretch (Formyl)~1700~1700
C=O Stretch (Carboxylic)~1720~1720
O-H Stretch (Carboxylic)~3000 (broad)~3000 (broad)
Table 2: Illustrative predicted vs. experimental IR absorption frequencies for characteristic functional groups. Data adapted from general spectroscopic tables and computational studies on related compounds. researchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help assign peaks in complex spectra and understand the electronic environment of each nucleus. For the title compound, the aromatic protons would appear in the 7.5-8.5 ppm range, with their exact shifts and coupling patterns determined by the electronic effects of the three substituents. libretexts.org The acidic proton of the carboxylic acid would be a broad singlet at higher ppm, while the aldehyde proton would be a sharp singlet around 10 ppm. Computational studies on substituted benzazepines and other aromatic systems have shown that DFT can accurately predict these shifts. nih.gov

Conformation Analysis and Conformational Isomerism

Molecules with rotatable single bonds can exist as different conformers. This compound has several such bonds, including the C-C bond connecting the carboxylic group, the C-C bond of the formyl group, and the C-S bond of the chlorosulfonyl group to the benzene ring.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to identify stable, low-energy conformers and the energy barriers between them. mdpi.com For example, the orientation of the carboxylic acid group relative to the benzene ring can be either syn or anti with respect to the adjacent formyl group. Similarly, the chlorosulfonyl group can adopt different rotational positions. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. Such studies have been performed on various substituted benzoic acids, revealing that solvent effects can significantly influence conformational preferences. researchgate.netucl.ac.uk For instance, polar solvents might stabilize one conformer over another through specific intermolecular interactions. researchgate.net

Intermolecular Interactions, Self-Assembly, and Crystal Packing Phenomena

The way molecules of this compound interact with each other governs its solid-state properties, such as crystal structure and melting point. Computational methods are essential for analyzing these non-covalent interactions.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm (a normalized contact distance), which highlights regions of close intermolecular contact. This analysis can provide a detailed picture of all the interactions, including strong hydrogen bonds (O-H···O) and weaker contacts like C-H···O, C-H···Cl, and π-π stacking. nih.goveurjchem.com

Crystal Packing and Energy Calculations: Computational methods can be used to predict the crystal packing of a molecule. By calculating the lattice energy for different possible packing arrangements (polymorphs), one can assess their relative thermodynamic stability. bohrium.com Programs like PIXEL can calculate the stabilization energy between molecular pairs, decomposing it into electrostatic, polarization, dispersion, and repulsion components to understand the nature of the forces holding the crystal together. researchgate.net Studies on substituted benzoic acids and sulfonyl chlorides have shown that a delicate balance of hydrogen bonding, halogen bonding, and π-stacking interactions dictates the final crystal structure. bohrium.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(chlorosulfonyl)-3-formylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of benzoic acid derivatives.

Chlorosulfonation : Introduce the chlorosulfonyl group via reaction with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .

Formylation : Use the Gattermann–Koch reaction (CO/HCl with AlCl₃ catalyst) or Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the meta position .

  • Critical Factors : Temperature control during chlorosulfonation prevents decomposition, while anhydrous conditions during formylation minimize side reactions. Yield optimization requires stoichiometric balancing of reagents (e.g., 1:1.2 molar ratio of benzoic acid precursor to ClSO₃H) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences; yields >85% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonic acid derivatives .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities, achieving ≥99% purity for kinetic studies .

Advanced Research Questions

Q. How do the chlorosulfonyl and formyl groups influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Chlorosulfonyl Group : Acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic aromatic substitution (SNAr) at the para position. Reactivity order: NH₂⁻ > OH⁻ > RO⁻ in polar aprotic solvents (DMF/DMSO) .
  • Formyl Group : Directs electrophiles to the ortho/para positions via resonance effects. Competitive pathways can arise; DFT calculations (B3LYP/6-311+G(d,p)) predict transition states favoring para-substitution due to steric hindrance at ortho .
  • Case Study : Reaction with aniline in THF yields 4-(phenylsulfamoyl)-3-formylbenzoic acid (85% yield) as the major product .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration of chiral intermediates (e.g., resolution of sulfonamide derivatives) .
  • 2D NMR (HSQC, HMBC) : Assigns coupling between formyl protons (δ 9.8–10.2 ppm) and aromatic carbons, confirming substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers (e.g., Cl vs. F substitution) with mass accuracy <2 ppm .

Q. How can contradictory data on the compound’s solubility in polar solvents be reconciled?

  • Methodological Answer :

  • Solubility Studies : Conflicting reports arise from protonation states. At pH <2 (carboxylic acid protonated), solubility in water is <1 mg/mL; at pH 7.4 (deprotonated), solubility increases to ~15 mg/mL .
  • Molecular Dynamics Simulations : Predict solvation free energy (ΔG_solv) using OPLS-AA force fields; results align with experimental data when dielectric constants are adjusted for solvent polarity .

Q. What experimental designs validate the compound’s role as an enzyme inhibitor in kinetic assays?

  • Methodological Answer :

  • IC₅₀ Determination : Pre-incubate target enzymes (e.g., carbonic anhydrase) with 0.1–100 µM compound in Tris buffer (pH 7.5). Measure residual activity via stopped-flow spectrophotometry .
  • Docking Studies : AutoDock Vina models predict binding poses; the chlorosulfonyl group forms H-bonds with Zn²⁺ in the active site (binding energy ≤−8.5 kcal/mol) .
  • Mutagenesis : Replace key residues (e.g., Thr199→Ala in carbonic anhydrase) to confirm interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.